molecular formula C8H22N4 B3056734 N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) CAS No. 7382-58-3

N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine)

Cat. No.: B3056734
CAS No.: 7382-58-3
M. Wt: 174.29 g/mol
InChI Key: DPXZYPCARKJGQV-UHFFFAOYSA-N
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Description

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is a low-molecular-weight compound widely used as a clay-swelling inhibitor. This compound is particularly effective in preventing the hydration of clay minerals, which can lead to wellbore instability and reservoir damage during drilling operations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) typically involves the reaction of ethylenediamine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects by adsorbing onto the surface of clay minerals, thereby preventing their hydration and swelling. The adsorption mechanism involves the interaction of the compound’s amine groups with the negatively charged sites on the clay surface. This interaction stabilizes the clay structure and prevents water molecules from penetrating and causing swelling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1’-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) is unique due to its low molecular weight and high efficacy as a clay-swelling inhibitor. Its specific molecular structure allows for strong adsorption onto clay surfaces, making it more effective than similar compounds in preventing wellbore instability .

Properties

IUPAC Name

N'-[2-[2-aminoethyl(methyl)amino]ethyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N4/c1-11(5-3-9)7-8-12(2)6-4-10/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZYPCARKJGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CCN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444968
Record name N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7382-58-3
Record name N~1~,N~1'~-(Ethane-1,2-diyl)bis(N~1~-methylethane-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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